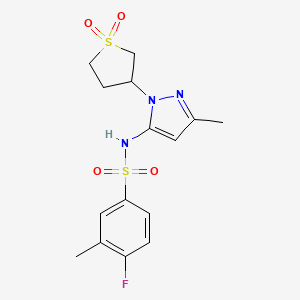

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are often explored for their potential as inhibitors of various enzymes and for their medicinal properties, including as antimicrobial agents and in the treatment of conditions such as arthritis and pain .

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve multiple steps, including the introduction of fluorine atoms to increase selectivity and potency for certain biological targets. For example, the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity . Additionally, the use of N-fluorobenzenesulfonimide (NFSI) has been identified as an effective reagent for the fluorination of pyrazoles, which could be a relevant step in the synthesis of the compound .

Molecular Structure Analysis

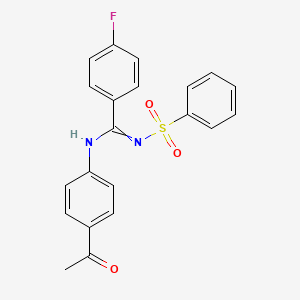

The molecular structure of sulfonamide derivatives can be complex, with various substituents influencing their biological activity. For instance, the introduction of a cyclohexyl group and a fluorine atom has led to the identification of a potent and selective COX-2 inhibitor . The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the intermolecular interactions and packing patterns, which are crucial for the stability and reactivity of the compound .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including cycloisomerization, as seen with tryptamine-derived ynesulfonamide to form azepino[4,5-b]indole derivatives . The reactivity of these compounds can be modulated by the presence of fluorine atoms and the specific arrangement of substituents on the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of fluorine can affect the acidity and basicity of the sulfonamide group, as well as its hydrogen bonding capabilities. The crystal structures and Hirshfeld surface analysis of related compounds provide insights into the intermolecular interactions that dictate the physical properties, such as solubility and melting point . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using computational methods to predict the compound's reactivity and stability .

Scientific Research Applications

Fluorescent Probes for Biothiol Detection

A novel fluorescent probe based on a pyrazoline derivative, designed for the selective detection of glutathione in biological systems, demonstrates the utility of sulfonamide compounds in developing sensitive diagnostic tools. This probe enables the visualization of glutathione in living cells and serum, highlighting the application of such compounds in bio-imaging and the study of cellular processes (Sheng-Qing Wang et al., 2013).

Synthesis of Functionalized Pyrazoles

Research into the synthesis of 5-fluoropyrazoles from pyrazoles using N-fluorobenzenesulfonimide (NFSI) underscores the role of sulfonamide derivatives in medicinal chemistry and agrochemistry. This method facilitates the creation of fungicides like Penflufen and other functionalized pyrazoles, indicating the importance of sulfonamide compounds in the development of agricultural chemicals (V. Levchenko et al., 2018).

COX-2 Inhibition for Cancer Therapy

Sulfonamide compounds, specifically those inhibiting cyclooxygenase-2 (COX-2), have been studied for their potential in cancer therapy. For instance, JTE-522, a selective COX-2 inhibitor, has been shown to inhibit cell proliferation and induce apoptosis in human endometrial cancer cells, pointing to the therapeutic potential of sulfonamide derivatives in oncology (Hong-liang Li et al., 2002).

Inhibition of Carbonic Anhydrase for Anticancer Activity

The synthesis and evaluation of benzensulfonamide derivatives as selective inhibitors of human carbonic anhydrase IX and XII reveal their potential as anticancer drug candidates. Such compounds show promise in developing new therapeutic agents targeting specific enzymes involved in cancer progression (H. Gul et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK1/2 potassium channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. GIRK1 is broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good bioavailability.

Result of Action

The activation of GIRK channels by the compound can modulate cell excitability, which can have various effects depending on the specific cell type and location. For example, GIRK channels play a role in pain perception, epilepsy, reward/addiction, and anxiety .

Future Directions

properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O4S2/c1-10-7-13(3-4-14(10)16)25(22,23)18-15-8-11(2)17-19(15)12-5-6-24(20,21)9-12/h3-4,7-8,12,18H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUXNZAOUNUVEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-enamide](/img/structure/B3013979.png)

![2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B3013988.png)

![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)

![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)

![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)

![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)